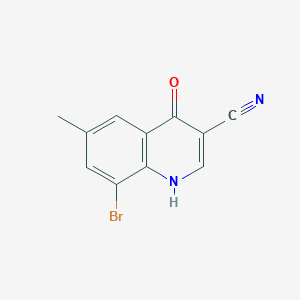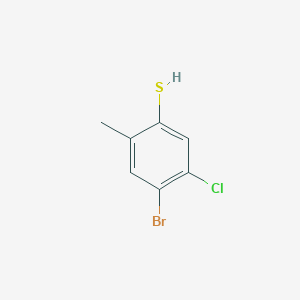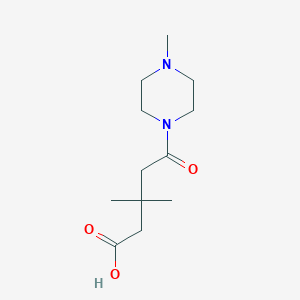
(6-(Ethoxycarbonyl)naphthalen-2-yl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(6-(Ethoxycarbonyl)naphthalen-2-yl)boronic acid: is an organic compound that belongs to the class of boronic acids. Boronic acids are characterized by the presence of a boron atom bonded to an oxygen atom and a hydroxyl group. This particular compound features a naphthalene ring substituted with an ethoxycarbonyl group and a boronic acid moiety. It is used in various chemical reactions and has applications in scientific research.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (6-(Ethoxycarbonyl)naphthalen-2-yl)boronic acid typically involves the reaction of naphthalene derivatives with boronic acid reagents. One common method includes the use of boron trifluoride diethyl etherate in dichloromethane at low temperatures, followed by the addition of other reagents to complete the reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions: (6-(Ethoxycarbonyl)naphthalen-2-yl)boronic acid can undergo various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or other boron-containing compounds.
Reduction: The compound can be reduced under specific conditions to yield different products.
Substitution: The boronic acid group can participate in substitution reactions, often in the presence of catalysts.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or other oxidizing agents.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Catalysts such as palladium or nickel complexes.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield boronic esters, while substitution reactions can produce various substituted naphthalene derivatives .
科学的研究の応用
Chemistry: In chemistry, (6-(Ethoxycarbonyl)naphthalen-2-yl)boronic acid is used as a building block for the synthesis of more complex molecules. It is particularly useful in Suzuki-Miyaura cross-coupling reactions, which are widely employed in organic synthesis.
Biology and Medicine: Boronic acids, including this compound, are explored for their potential in biological applications. They can interact with diols and other biomolecules, making them useful in the development of sensors and therapeutic agents.
Industry: In the industrial sector, this compound can be used in the production of advanced materials and as a reagent in various chemical processes .
作用機序
The mechanism of action of (6-(Ethoxycarbonyl)naphthalen-2-yl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, including sensing and catalysis. The boronic acid group can interact with molecular targets, leading to changes in their activity or function .
類似化合物との比較
- (6-(Methoxycarbonyl)naphthalen-2-yl)boronic acid
- Phenylboronic acid
- Pinacolborane
Comparison: Compared to similar compounds, (6-(Ethoxycarbonyl)naphthalen-2-yl)boronic acid offers unique properties due to the presence of the ethoxycarbonyl group. This group can influence the compound’s reactivity and interactions with other molecules, making it distinct in its applications .
特性
分子式 |
C13H13BO4 |
|---|---|
分子量 |
244.05 g/mol |
IUPAC名 |
(6-ethoxycarbonylnaphthalen-2-yl)boronic acid |
InChI |
InChI=1S/C13H13BO4/c1-2-18-13(15)11-4-3-10-8-12(14(16)17)6-5-9(10)7-11/h3-8,16-17H,2H2,1H3 |
InChIキー |
KLPDUUHCMISTRY-UHFFFAOYSA-N |
正規SMILES |
B(C1=CC2=C(C=C1)C=C(C=C2)C(=O)OCC)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![2-[(2-Ethoxyphenyl)methoxy]-4-(triphenylmethyl)morpholine](/img/structure/B13924203.png)
![4'-(Bromomethyl)-2'-(ethoxymethyl)-[1,1'-biphenyl]-2-sulfonic acid](/img/structure/B13924205.png)

![N,4'-Dimethyl[1,1'-biphenyl]-3-amine](/img/structure/B13924219.png)






